

Chirality and optical activity of (S)-(+)-3-Methyl-2-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-butanol

Cat. No.: B147160

[Get Quote](#)

An In-depth Technical Guide on the Chirality and Optical Activity of (S)-(+)-3-Methyl-2-butanol

Abstract

(S)-(+)-3-Methyl-2-butanol is a chiral secondary alcohol of significant interest in the fields of organic synthesis and pharmaceutical development.^[1] Its defined stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure target molecules.^[1] This secondary alcohol is characterized by a stereogenic center at the second carbon position and a branched 3-methyl group.^[2] This guide provides a comprehensive overview of its chemical structure, stereochemistry, optical activity, and key experimental methodologies.

Chemical Structure and Identification

3-Methyl-2-butanol features a hydroxyl group on the second carbon of a five-carbon chain, with a methyl branch on the third carbon.^[3] The presence of a stereocenter at the C2 position gives rise to its chirality.^[3]

Identifier	Value
IUPAC Name	(2S)-3-methylbutan-2-ol ^[2]
Synonyms	(S)-sec-isoamyl alcohol, (S)-methyl isopropyl carbinol ^[3]
Molecular Formula	C ₅ H ₁₂ O ^[3]
Molecular Weight	88.15 g/mol ^[3]
CAS Number	1517-66-4 ^{[3][4]}

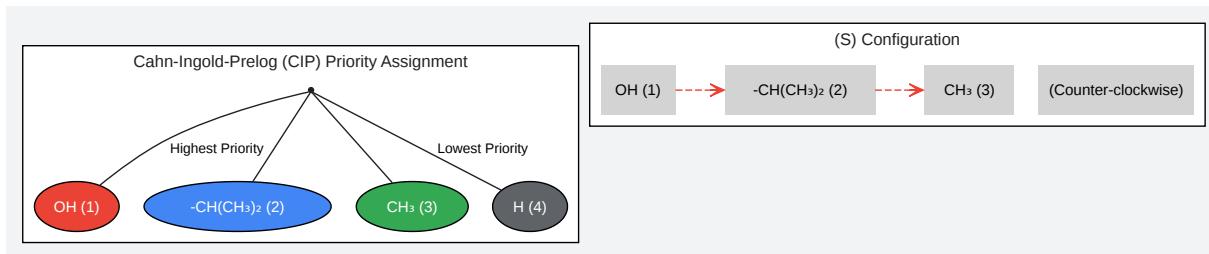
Chirality and Stereochemistry

The chirality of **3-Methyl-2-butanol** originates from the C2 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂).^[3] This arrangement results in two non-superimposable mirror images, known as enantiomers: **(S)-(+)-3-Methyl-2-butanol** and **(R)-(-)-3-Methyl-2-butanol**.^[3]

The '(S)' configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents around the chiral center are ranked by atomic number. For **(S)-(+)-3-Methyl-2-butanol**, the priorities are:

- -OH (highest priority)
- -CH(CH₃)₂
- -CH₃
- -H (lowest priority)

When viewing the molecule with the lowest priority group pointing away, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, hence the '(S)' designation.



[Click to download full resolution via product page](#)

Caption: CIP priority rules and determination of the (S) configuration.

A notable feature in the NMR spectrum of **3-methyl-2-butanol** is that it displays five distinct signals. This is because the two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center, making them chemically non-equivalent.^[5]

Optical Activity

As a chiral molecule, (S)-(+)-**3-Methyl-2-butanol** is optically active, meaning it rotates the plane of plane-polarized light.^[6] The "(+)" designation signifies that it is dextrorotatory, rotating the light to the right (clockwise).^[2] Its enantiomer, (R)-(-)-**3-Methyl-2-butanol**, is levorotatory, rotating light by an equal magnitude in the opposite direction.^[3]

The specific rotation ($[\alpha]$) is a fundamental property used to characterize optically active compounds.

Property	Value	Conditions
Specific Rotation ($[\alpha]D$)	Dextrorotatory (+)[1]	20-25 °C
Reported Value	+16°	Pure (S)-enantiomer[7]
Boiling Point	111-114 °C	at 760 mmHg[1]
Density	0.810 - 0.818 g/cm ³	at 20-25 °C[1]
Refractive Index (nD)	1.4080 - 1.4110	at 20 °C[1]

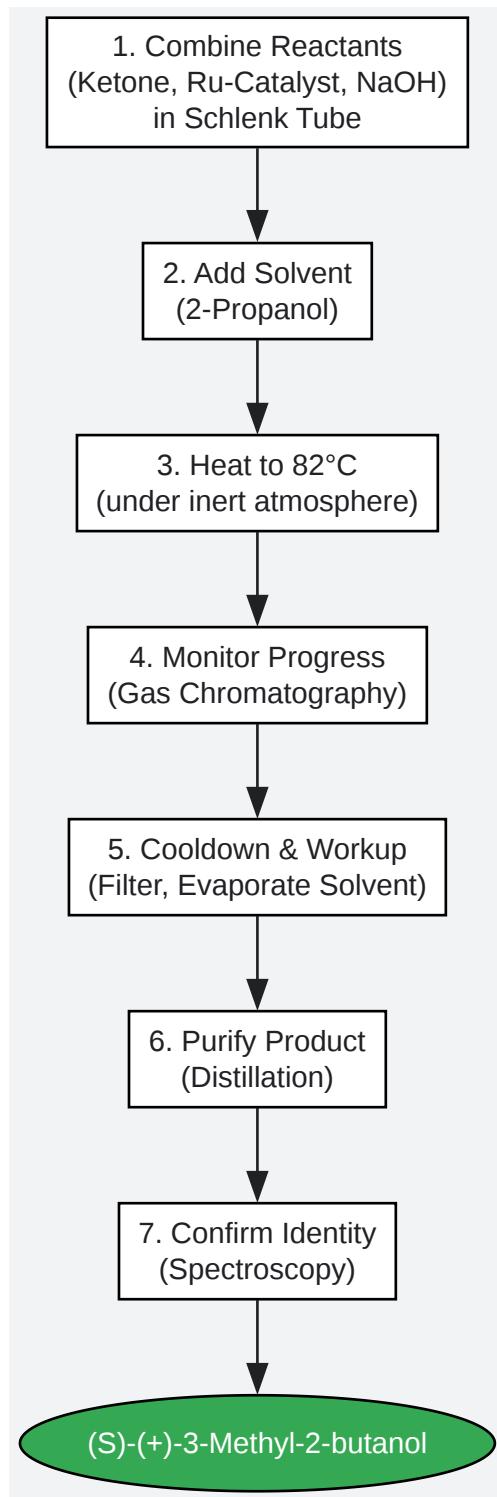
Experimental Protocols

Asymmetric Synthesis of (S)-(+)-3-Methyl-2-butanol

A direct and efficient route to obtain the (S)-enantiomer is the asymmetric reduction of the prochiral ketone, 3-methyl-2-butanone, using a chiral catalyst.[2]

Protocol: Asymmetric Transfer Hydrogenation[2][8]

- Preparation: In a Schlenk tube maintained under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-methyl-2-butanone (8.5 mmol), a chiral ruthenium(II) catalyst (e.g., --INVALID-LINK--) (0.00425 mmol), and sodium hydroxide (3.4 mmol).
- Solvent Addition: Add 10 mL of 2-propanol to the Schlenk tube.
- Reaction: Fit the tube with a reflux condenser and heat the mixture to 82°C.
- Monitoring: Monitor the reaction progress by periodically taking aliquots. Pass the aliquot through a silica pad and analyze by gas chromatography (GC).
- Workup: Once the reaction is complete, cool the mixture, filter to remove the catalyst, and remove the solvent under reduced pressure.
- Purification: Purify the resulting crude alcohol by distillation to obtain pure (S)-(+)-3-Methyl-2-butanol.
- Confirmation: Confirm the identity of the product by comparing its spectroscopic data (NMR, IR) with a commercially available pure sample.[8]

[Click to download full resolution via product page](#)

Caption: Workflow for the asymmetric synthesis of (S)-(+)-3-Methyl-2-butanol.

Measurement of Optical Activity

The optical rotation is measured using a polarimeter.

Protocol: Polarimetry

- Sample Preparation: Prepare a solution of (S)-(+)-3-Methyl-2-butanol of known concentration (c, in g/mL) using a suitable achiral solvent (e.g., ethanol).
- Blank Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the pure solvent and zero the instrument.
- Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.
- Data Acquisition: Place the cell in the polarimeter and measure the observed rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c \times l)$

Applications in Research and Development

(S)-(+)-3-Methyl-2-butanol serves as a versatile precursor for the synthesis of complex molecules where stereochemical integrity is crucial.^[2] Its primary utility is in asymmetric synthesis, where it is used to introduce chirality into target compounds.^[2] This makes it an indispensable tool in medicinal chemistry, catalysis, and fragrance research for studies focused on stereoselectivity and the development of new synthetic methodologies.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (S)-(+)-3-Methyl-2-butanol | Chiral Building Block | RUO [\[benchchem.com\]](http://benchchem.com)
- 3. benchchem.com [benchchem.com]
- 4. 3-Methyl-2-butanol - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)

- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved Question 18 1 pts Hydration, by oxymercuation, of | Chegg.com [chegg.com]
- 8. 3-METHYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Chirality and optical activity of (S)-(+)-3-Methyl-2-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147160#chirality-and-optical-activity-of-s-3-methyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com